molecular formula C16H18N4O4S2 B2879785 ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 946342-25-2

ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2879785
CAS No.: 946342-25-2
M. Wt: 394.46
InChI Key: QQRBSDSAGFRALY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H18N4O4S2C_{16}H_{18}N_{4}O_{4}S_{2} and a molecular weight of 394.46 g/mol. Its structural complexity includes multiple thiazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antitubercular activities. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis .

CompoundAntibacterial Activity (MIC µg/mL)Antitubercular Activity (MIC µg/mL)
5a5050
5b100400
4c-50

Antioxidant Properties

Thiazole derivatives are also recognized for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory effects. This is attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The thiazole ring's aromaticity allows for electrophilic substitution at the C-5 position, enhancing its reactivity with biological targets.
  • Nucleophilic Substitution : The presence of amino groups facilitates nucleophilic attacks on electrophilic centers in target biomolecules, leading to biological effects such as antimicrobial action .
  • Biochemical Pathways : this compound is known to influence various biochemical pathways involved in inflammation and cell signaling .

Case Studies

In a study examining the antibacterial activity of thiazole derivatives, compounds similar to this compound were synthesized and tested against several bacterial strains. The results indicated that modifications in the thiazole structure significantly impacted their efficacy against Staphylococcus aureus and Escherichia coli .

Another investigation focused on the compound's potential as an anti-inflammatory agent. It was found that specific derivatives could reduce edema in animal models by inhibiting the release of inflammatory mediators .

Properties

IUPAC Name

ethyl 2-[2-[[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-14(23)5-10-7-25-15(18-10)19-12(21)6-11-8-26-16-17-9(2)4-13(22)20(11)16/h4,7,11H,3,5-6,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBSDSAGFRALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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